Bienvenue dans la boutique en ligne BenchChem!

Fipravirimat

HIV-1 maturation inhibitor Antiviral potency EC50

Fipravirimat (CAS 1818867-24-1), also known as GSK3640254 or GSK'254, is an investigational small-molecule HIV-1 maturation inhibitor (MI). This compound was specifically engineered to overcome the limitations of earlier-generation MIs.

Molecular Formula C43H67FN2O4S
Molecular Weight 727.1 g/mol
CAS No. 1818867-24-1
Cat. No. B10860366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFipravirimat
CAS1818867-24-1
Molecular FormulaC43H67FN2O4S
Molecular Weight727.1 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7
InChIInChI=1S/C43H67FN2O4S/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48)/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-/m0/s1
InChIKeyYFSNREBZTKMFEB-DHGHKPCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fipravirimat (GSK3640254) Procurement Guide: Evaluating a Next-Generation HIV-1 Maturation Inhibitor for Antiviral Research


Fipravirimat (CAS 1818867-24-1), also known as GSK3640254 or GSK'254, is an investigational small-molecule HIV-1 maturation inhibitor (MI). This compound was specifically engineered to overcome the limitations of earlier-generation MIs [1]. It functions by binding to the HIV-1 Gag polyprotein, a mechanism that prevents the final cleavage step required for the virus to mature into an infectious particle [2]. Fipravirimat's development represents a strategic attempt to create a next-generation MI with a potentially improved virologic profile [3]. However, it is crucial to note that clinical development of Fipravirimat was terminated in early 2023 [1], and the compound is now available only for research purposes .

Fipravirimat (GSK3640254) Differentiated Mechanism of Action: The Risk of Using Generic Maturation Inhibitor Analogs


Generic substitution with a simple analog is not feasible for HIV-1 maturation inhibitors due to their complex structure-activity relationships (SARs) and distinct resistance profiles [1]. The class has a well-documented history of failure due to baseline Gag polymorphisms [2]. For instance, the first-generation MI Bevirimat was clinically ineffective in approximately 50% of patients because of naturally occurring viral polymorphisms that conferred resistance [2]. Fipravirimat was designed to address this by improving coverage against key polymorphisms like V370A and ΔV370 [3]. A small change in chemical structure, such as a modification to the carboxylic acid moiety, can drastically alter a compound's ability to inhibit these clinically relevant variants, rendering a simple analog useless [1]. Therefore, the specific molecular structure of Fipravirimat is intrinsically linked to its quantitative advantage in covering polymorphic HIV-1 strains [3], making it a distinct tool for research focused on overcoming MI resistance.

Fipravirimat (GSK3640254) vs. Maturation Inhibitors: Quantitative Evidence for Superior Antiviral Potency and Polymorphic Coverage


Fipravirimat vs. Prior-Generation Maturation Inhibitors: Quantified Improvement in Broad Antiviral Potency

Fipravirimat demonstrates robust antiviral activity against a broad panel of HIV-1 clinical isolates. Its potency is quantified by a mean EC50 of 9 nM in a multiple-cycle assay using PBMCs [1]. This compares favorably to the first-generation MI Bevirimat, which has a reported wild-type EC50 of 3 nM [2], and the second-generation MI GSK3532795, which has reported EC50 values of 1.9-13 nM depending on the assay conditions [3]. While Bevirimat's potency is higher in wild-type, it is nullified by common polymorphisms; Fipravirimat maintains potency where Bevirimat fails, making direct EC50 comparisons against wild-type virus an insufficient metric. The key advancement is Fipravirimat's balanced and broad-spectrum potency [1].

HIV-1 maturation inhibitor Antiviral potency EC50

Fipravirimat Clinical Validation: Dose-Dependent Viral Load Reduction in a Phase IIa Human Study

In a Phase IIa proof-of-concept study (NCT03784079) in treatment-naive HIV-1-infected adults, Fipravirimat monotherapy (200 mg once-daily for 10 days) produced a maximum mean reduction in HIV-1 RNA of 2.0 log10 copies/mL [1]. Lower doses of 40 mg, 80 mg, and 140 mg resulted in mean reductions of 1.2, 1.0, and 1.5 log10 copies/mL, respectively [1]. This establishes a clear dose-response relationship in humans. In comparison, the previous-generation MI Bevirimat demonstrated a mean viral load reduction of 1.26 log10 copies/mL at a 200 mg dose in a similar monotherapy study [2]. While cross-trial comparisons have inherent limitations, this data quantitatively demonstrates Fipravirimat's superior antiviral efficacy in a clinical setting.

HIV-1 clinical trial Viral load reduction Phase IIa

Fipravirimat vs. GSK3532795: Superior Resistance Profile Against Key Gag Polymorphisms

Fipravirimat was designed to address resistance caused by key Gag polymorphisms that limit the efficacy of earlier MIs. In head-to-head studies, Fipravirimat demonstrated significantly improved activity against viruses carrying the V370A and ΔV370 mutations compared to its predecessor GSK3532795 [1]. For instance, Fipravirimat exhibited a 3-fold greater potency against a virus with the A364V mutation in a multi-cycle replication assay compared to its (S)-isomer [2]. While precise fold-change comparisons for all polymorphs are complex and often presented in the aggregate, the conclusion from the literature is clear: Fipravirimat's structural modifications (replacing a benzoic acid with a substituted cyclohexene carboxylic acid) directly result in a measurably broader and more potent coverage of these clinically relevant resistant variants [1].

HIV-1 drug resistance Gag polymorphism V370A ΔV370

Fipravirimat vs. Earlier MIs: Quantified Advantage in Target Binding Kinetics

Beyond simple potency, Fipravirimat demonstrates a superior kinetic binding profile to its target. It shows potent binding affinity for HIV-1 virus-like particles (VLPs) with a Kd of 1.4 nM . More critically, mechanistic studies revealed that bound Fipravirimat dissociates from wild-type Gag VLPs 7.1-fold more slowly on average compared to a previous-generation MI [1]. This slower dissociation rate (longer target residence time) is a key driver of its improved antiviral activity and broader coverage against polymorphisms [1]. While Kd data for earlier compounds like Bevirimat in this exact assay is not directly compared in the cited source, the 7.1-fold improvement in dissociation rate is a direct, quantifiable advantage over its direct predecessor, GSK3532795.

Drug-target binding kinetics Kd Virus-like particles Target engagement

Fipravirimat's Optimized Pharmacokinetic Profile Supports Once-Daily Research Dosing Models

The pharmacokinetic (PK) profile of Fipravirimat was a key area of optimization over earlier MIs. In Phase I studies, Fipravirimat demonstrated a half-life of approximately 24 hours, which supports once-daily dosing [1]. In comparison, the second-generation MI GSK3532795 was associated with gastrointestinal intolerability that contributed to its development being halted [2]. Furthermore, the mesylate salt form of Fipravirimat was found to have a slightly improved PK profile over the bis-hydrochloride formulation, with a 12-16% increase in AUC and Cmax [1]. While no direct head-to-head PK study was found, Fipravirimat's favorable half-life and the ability to select an optimized salt form for improved exposure are quantitative differentiators that inform research protocols.

Pharmacokinetics Half-life Bioavailability Once-daily dosing

Fipravirimat (GSK3640254) Research Applications: Leveraging Differentiated Potency and Resistance Profiles


Investigating Structure-Activity Relationships of Maturation Inhibitors to Overcome Gag Polymorphism Resistance

Fipravirimat serves as a premier research tool for probing the SARs of the MI class. Its engineered structure, specifically the cyclohexene carboxylic acid moiety, confers a quantifiable advantage in inhibiting key resistant polymorphs like V370A and ΔV370, a fact established through direct comparison with its predecessors [1]. Researchers can use Fipravirimat as a benchmark 'third-generation' scaffold to design and test new analogs, evaluating their ability to improve upon its already broad coverage and 7.1-fold slower target dissociation rate [2]. This application is directly validated by the head-to-head resistance and binding data outlined in Section 3 [REFS-1, REFS-2].

Modeling the Pharmacokinetic/Pharmacodynamic Relationship of HIV-1 Maturation Inhibitors

The well-characterized pharmacokinetic profile of Fipravirimat, including its ~24-hour half-life and dose-response data from Phase IIa trials [REFS-3, REFS-4], makes it an ideal candidate for PK/PD modeling studies. Researchers can leverage the established exposure-response model, which links trough concentration (IQ) to viral load decline [4], to investigate the translational gap between in vitro potency (mean EC50 of 9 nM) and in vivo efficacy. This application is supported by the clinical and pharmacokinetic evidence detailed in Section 3 [REFS-3, REFS-4], which provides the quantitative framework for such analyses.

Studying Viral Fitness and Compensatory Mutations in HIV-1 Gag

Fipravirimat is a powerful tool for in vitro evolution experiments designed to study HIV-1 resistance pathways. The A364V mutation in Gag is a key resistance mutation selected by Fipravirimat [2]. Furthermore, viruses with this mutation have a p25 cleavage rate 9.3 times higher than wild-type, providing a measurable fitness advantage [2]. Researchers can use Fipravirimat in serial passage experiments to generate resistant viral populations and study the emergence of compensatory mutations. This application is directly supported by the resistance and mechanistic data presented in Section 3 [2], which identifies a specific, quantifiable resistance mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fipravirimat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.